N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-1-ylamino)butanehydrazide
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Overview
Description
N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE is a complex organic compound characterized by its unique chemical structure, which includes a chlorophenyl group and a naphthylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE typically involves a multi-step process. One common method starts with the reaction of 3-chlorobenzaldehyde with 1-naphthylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with butanohydrazide under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where halogen atoms can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antiviral, antibacterial, and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE
- N’-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE
- N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(2-NAPHTHYLAMINO)BUTANOHYDRAZIDE
Uniqueness
N’-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(1-NAPHTHYLAMINO)BUTANOHYDRAZIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and naphthylamino groups contributes to its versatility in various reactions and applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H20ClN3O |
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Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(naphthalen-1-ylamino)butanamide |
InChI |
InChI=1S/C21H20ClN3O/c1-2-19(21(26)25-23-14-15-7-5-10-17(22)13-15)24-20-12-6-9-16-8-3-4-11-18(16)20/h3-14,19,24H,2H2,1H3,(H,25,26)/b23-14+ |
InChI Key |
SQGBDMDIOLMKSG-OEAKJJBVSA-N |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC(=CC=C1)Cl)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC(=CC=C1)Cl)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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